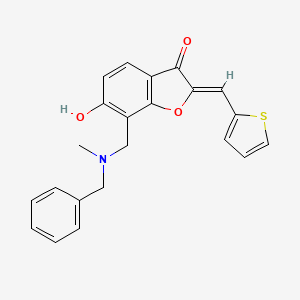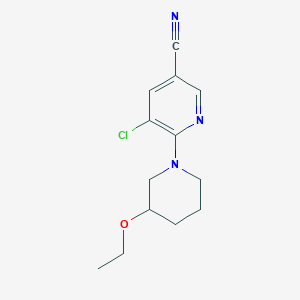![molecular formula C12H23NO2S B2957357 N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide CAS No. 2320178-68-3](/img/structure/B2957357.png)
N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide is an organic compound with a complex structure that includes a cyclohexane ring, a carboxamide group, and a hydroxy-methylsulfanyl butyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanecarboxylic acid with 2-hydroxy-4-(methylsulfanyl)butylamine under appropriate conditions to form the desired amide bond. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Ethers or esters.
科学的研究の応用
N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide
- N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,1,3-benzothiadiazole-4-sulfonamide
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxy and methylsulfanyl groups provides versatility in chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-16-8-7-11(14)9-13-12(15)10-5-3-2-4-6-10/h10-11,14H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAVDMXZNDGIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-3-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957274.png)


![7H-Pyrimido[4,5-b][1,4]thiazin-6-amine](/img/structure/B2957278.png)
![4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2957280.png)
![N-(4-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B2957281.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2957284.png)
![1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2957285.png)
![4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2957286.png)

![2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2957293.png)
![7'-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2957294.png)
![2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2957297.png)
